molecular formula C22H25N3O6 B4550907 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide

4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4550907
M. Wt: 427.4 g/mol
InChI Key: IYCXGOJFDISFCK-UHFFFAOYSA-N
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Description

The chemical entity 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide is an advanced small molecule designed for research applications. Its structure incorporates a 1,4-benzodioxane moiety acylated to a piperazine carboxamide core, a architecture present in compounds investigated for central nervous system (CNS) activity . Specifically, molecules featuring the 2,3-dihydro-1,4-benzodioxin subunit coupled with a piperazine ring have demonstrated significant dual pharmacological activity, functioning as ligands for both the 5-HT1A serotonin receptor and the serotonin transporter (SERT) . This dual mechanism is a recognized and valuable approach in the development of new classes of antidepressants . The structural analogy to these pharmacologically active agents suggests its potential utility in exploratory neuropharmacology research, particularly in the study of serotonergic signaling pathways. The addition of the dimethoxyphenyl carboxamide group may further modulate receptor affinity and selectivity, offering researchers a versatile tool for probing protein-ligand interactions, studying mechanisms of action, and evaluating structure-activity relationships (SAR) in drug discovery campaigns focused on neurological and psychiatric conditions.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-28-15-7-8-16(19(13-15)29-2)23-22(27)25-11-9-24(10-12-25)21(26)20-14-30-17-5-3-4-6-18(17)31-20/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCXGOJFDISFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the piperazine moiety, and the final coupling with the dimethoxyphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic agent for various conditions.

    Industry: Used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Compound Name Key Structural Features Biological Activity/Application Source
4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide Benzodioxin-carbonyl, dimethoxyphenyl carboxamide Potential antibiotic intermediate, receptor modulation
N-(3-chloro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide Fluorophenyl, chloromethylphenyl substituents Distinct pharmacological profile (unspecified) due to halogenated aryl groups
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl-piperazine, chlorophenyl carboxamide Intermediate in organic synthesis; comparable bond lengths/angles to similar structures
1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine Chloroacetyl, benzodioxin-carbonyl Medicinal chemistry interest (biological activity unspecified)
4-Benzyl-N-methylpiperazine-1-carbothioamide Benzyl, methyl, carbothioamide Antimicrobial, anticancer, CNS activity

Pharmacological Implications

  • Halogen vs. Methoxy Substitutions : Fluorophenyl or chlorophenyl groups (e.g., ) enhance lipophilicity and receptor binding compared to methoxy-substituted derivatives like the target compound. Methoxy groups may improve solubility but reduce membrane permeability .
  • Carboxamide vs.

Receptor Affinity and Selectivity

  • Piperazine derivatives with fluorophenyl or pyridinyl groups (e.g., ) show high affinity for dopamine D3 receptors due to aromatic stacking interactions . The target compound’s dimethoxyphenyl group may favor serotonin or adrenergic receptor binding.
  • Enantioselectivity: Substituents like trifluoromethylphenyl () or pyridazine () enhance selectivity for enzymes (e.g., α-glucosidase, BRD4) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~440 g/mol 3.2 2 7
N-(3-chloro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide ~388 g/mol 3.8 1 5
4-Benzyl-N-methylpiperazine-1-carbothioamide ~289 g/mol 2.9 1 3

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
The synthesis involves multi-step reactions, including piperazine functionalization, coupling with substituted benzodioxin moieties, and carboxamide formation. Critical factors include:

  • Reagent selection : Use of 1-(2,4-dimethoxyphenyl)piperazine as a starting material, with coupling agents like EDC/HOBt for amide bond formation (common in similar piperazine-carboxamide syntheses) .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate intermediates and final products, ensuring >95% purity .
  • Reaction conditions : Temperature control (0–25°C) during acyl chloride formation to prevent decomposition .
    Advanced Note : For scalability, replace dichloromethane with ethanol to reduce toxicity while maintaining yield .

Basic: How to confirm structural identity and purity?

Answer:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the piperazine ring (δ 2.5–3.5 ppm for CH2_2 groups), benzodioxin protons (δ 6.8–7.2 ppm), and carboxamide carbonyl (δ ~165 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns matching computational predictions .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: What is the role of the benzodioxin-carbonyl group in biological activity?

Answer:
The benzodioxin-carbonyl moiety enhances receptor binding affinity by:

  • Hydrophobic interactions : The fused benzodioxin ring engages with hydrophobic pockets in targets like dopamine D3 receptors .
  • Conformational rigidity : Restricts rotation, improving selectivity (e.g., D3R vs. D2R with >1,000-fold selectivity in analogs) .
    Experimental validation : Replace the carbonyl with an amine linker (e.g., in analogs from ) to observe >100-fold reduced D3R binding, confirming its critical role .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?

Answer:
Contradictions often arise from substituent effects. For example:

  • Methoxy vs. chloro substituents : 2,4-Dimethoxyphenyl groups (in the target compound) may reduce off-target interactions compared to 3-chlorophenyl analogs (), but this requires validation via:
    • Competitive binding assays : Compare IC50_{50} values for D3R, 5-HT receptors, and adrenergic subtypes .
    • Molecular docking : Simulate interactions using crystal structures (e.g., PDB 3PBL for D3R) to identify steric clashes or hydrogen-bond mismatches .

Advanced: How to assess stability under experimental conditions?

Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition points (>200°C for similar piperazine-carboxamides) .
  • Solution stability : Monitor degradation in PBS (pH 7.4) and DMSO via HPLC over 72 hours. Adjust storage to -20°C in argon if >5% degradation occurs .
  • Light sensitivity : Conduct accelerated stability studies under UV light (254 nm) to simulate long-term storage conditions .

Advanced: How to design analogs to improve metabolic stability?

Answer:

  • Replace labile groups : Substitute the 2,4-dimethoxyphenyl with fluorinated aryl groups (e.g., 4-fluorophenyl in ) to reduce CYP450-mediated oxidation .
  • Introduce steric hindrance : Add methyl groups to the piperazine ring (as in ) to slow N-dealkylation .
  • In vitro assays : Use liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) of analogs .

Advanced: How to address discrepancies in receptor selectivity data?

Answer:

  • Chimeric receptor studies : Swap extracellular loops (e.g., E2 loop in D3R) to isolate regions governing selectivity .
  • Kinetic assays : Compare association/dissociation rates (kon_{on}/koff_{off}) using surface plasmon resonance (SPR) to differentiate binding modes .
  • Control experiments : Validate assays with known selective antagonists (e.g., SB-277011 for D3R) to confirm target engagement .

Advanced: What analytical methods detect degradation products?

Answer:

  • LC-MS/MS : Identify hydrolyzed products (e.g., free piperazine or benzodioxin fragments) with MRM transitions .
  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions, then compare chromatograms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide

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